6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

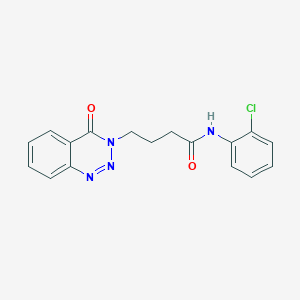

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Analytical Methods for Antioxidant Activity

One area of relevance is the analysis of antioxidant activity, which is critical in various fields, including food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, highlighting the advantages and applicability of methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. These methods, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants and determining the antioxidant capacity of complex samples, providing a framework for understanding the antioxidant potential of new compounds like quinazoline derivatives (Munteanu & Apetrei, 2021).

Synthesis and Biological Activities of Quinazoline Derivatives

Another relevant study focuses on the synthesis of quinazoline derivatives, which are known for their therapeutic potential. Danao et al. (2021) provided insights into the pharmacological importance of isoquinoline derivatives, highlighting their biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This review suggests that compounds like "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" could potentially have a wide range of biological applications, warranting further research into their specific activities and mechanisms of action (Danao et al., 2021).

8-Hydroxyquinolines: Medicinal Chemistry Applications

Gupta, Luxami, and Paul (2021) explored the significant biological activities of 8-hydroxyquinoline derivatives, a closely related chemical class, due to their metal chelation properties. Their review highlighted the therapeutic potential of these compounds in treating various diseases, including cancer, HIV, and neurodegenerative disorders. This research underscores the importance of heterocyclic compounds in drug development and their potential in medicinal chemistry, which could extend to the study of "this compound" (Gupta, Luxami, & Paul, 2021).

Propiedades

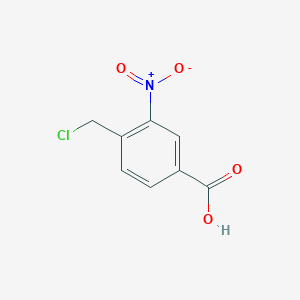

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid. The resulting compound is then reduced to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid, which is then cyclized with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-phenethylhexanoyl chloride to form the target compound.", "Starting Materials": [ "4-chloro-2-nitrobenzoic acid", "2-aminobenzoylhydrazide", "ethyl acetoacetate", "thiourea", "N-phenethylhexanoyl chloride" ], "Reaction": [ "Condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid", "Reaction of 4-(2-hydrazinylidene)-2-nitrobenzoic acid with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid", "Reduction of 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid", "Cyclization of 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline", "Reaction of 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanoyl chloride to form the target compound" ] } | |

Número CAS |

422275-40-9 |

Fórmula molecular |

C22H25N3O2S |

Peso molecular |

395.52 |

Nombre IUPAC |

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |

InChI |

InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |

Clave InChI |

NAEOBURDCJPCFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)

![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)